molecular formula C18H16O5 B5852437 2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid

2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid

Cat. No.: B5852437
M. Wt: 312.3 g/mol
InChI Key: JGPAHLCOHGAHAD-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid is a tetrahydrofurocoumarin derivative characterized by a fused benzofurochromen ring system with a partially hydrogenated cyclohexene moiety (6,7,8,9-tetrahydro) and an acetic acid side chain at position 2. Its structure combines features of coumarins and benzofurans, making it a candidate for diverse biological activities, including anti-inflammatory and photosensitizing properties . The compound is synthesized via multicomponent reactions (MCRs), leveraging the reactivity of hydroxyl-coumarin precursors with arylglyoxals and Meldrum’s acid .

Properties

IUPAC Name

2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-11-6-13-10-4-2-3-5-14(10)22-16(13)8-15(11)23-18(21)12(9)7-17(19)20/h6,8H,2-5,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPAHLCOHGAHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylcoumarin with suitable reagents can lead to the formation of the desired benzofurochromene structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

The compound has been investigated for its biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzofurochromene compounds exhibit significant antibacterial effects. For example, several synthesized derivatives demonstrated high activity against Staphylococcus pneumoniae and moderate activity against other bacteria like Pseudomonas aeruginosa and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

Studies have shown that coumarin derivatives, including those related to the structure of 2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid, exhibit cytotoxic effects against various cancer cell lines. Notably, one study reported an IC50 value of 0.47 μM against MCF-7 breast cancer cells for a related coumarin compound . This suggests potential for further development as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A series of studies evaluated various derivatives of the compound for their antibacterial properties. Compounds showed varying degrees of effectiveness against different bacterial strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 cells revealed that certain derivatives exhibited potent cytotoxic effects. This highlights the potential application of these compounds in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

Key structural variations among similar compounds include:

  • Position and number of methyl groups
  • Type of fused ring systems (tetrahydro vs. non-hydrogenated)
  • Acid chain length (acetic vs. propanoic acid)
  • Aromatic substituents (methoxy, fluoro, or chloro groups).
Table 1: Structural Comparison of Selected Furocoumarin Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Methyl, tetrahydro ring, acetic acid chain C₁₉H₁₈O₅ 326.34 Enhanced solubility due to tetrahydro ring; potential anti-inflammatory activity
3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoic acid Propanoic acid chain instead of acetic C₂₀H₂₀O₅ 340.37 Increased lipophilicity; similar synthesis via MCRs
2-{2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid Additional methyl groups at positions 2,3,5,9 C₁₇H₁₆O₅ 300.31 Higher steric hindrance; predicted pKa 3.77
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid 4-Methoxyphenyl, non-hydrogenated ring C₂₂H₁₈O₆ 378.38 Improved photosensitizing activity; 74% yield via MCR
2-[3-(4-Fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid 4-Fluorophenyl substituent C₂₁H₁₅FO₅ 366.34 Enhanced receptor binding affinity; CAS 853892-54-3

Key differences :

  • Reaction time and reagent excess : The target compound requires prolonged reflux (16 hours) and a 6-fold excess of reagents for complete conversion, likely due to lower reactivity of the tetrahydro precursor .
  • Acid chain formation: Propanoic acid derivatives (Table 1) may involve extended condensation steps compared to acetic acid analogs.

Pharmacological and Physicochemical Properties

  • Solubility: The tetrahydro ring in the target compound improves aqueous solubility compared to non-hydrogenated analogs like 2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid .
  • Bioactivity: Methoxy and fluoro substituents (e.g., 4-methoxyphenyl or 4-fluorophenyl groups) enhance photosensitizing and anti-inflammatory effects .

Biological Activity

The compound 2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid is a synthetic derivative belonging to the class of benzofurochromenes. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H16O5
  • Molar Mass : 312.32 g/mol
  • CAS Number : 664366-23-8

The compound features a complex structure that contributes to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For example, in a study involving diesters derived from similar structures, moderate to strong antifungal activity was observed against different strains of Candida spp. The minimum inhibitory concentration (MIC) values indicated that some derivatives showed significant activity:

CompoundMIC (μg/mL)Activity Level
7h256Strong
7i1024Moderate
7a1024Moderate

In this context, it is suggested that the presence of specific functional groups enhances the lipophilicity and thus the antibacterial properties of these compounds .

The biological activity of benzofurochromenes is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The exact mechanism for This compound is still under investigation; however, it is hypothesized that its structural features allow it to inhibit key metabolic pathways in pathogens.

Case Studies and Research Findings

  • Antifungal Studies :
    In vitro evaluations demonstrated that derivatives exhibited varying degrees of antifungal activity against Candida albicans and other pathogenic yeasts. Notably, compounds with longer alkyl chains showed improved efficacy due to enhanced membrane penetration capabilities .
  • Antibacterial Studies :
    The antibacterial properties were assessed against both Gram-positive and Gram-negative bacteria. Compounds with higher lipophilicity were found to be more effective against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the molecular structure can significantly influence biological outcomes .
  • In Silico Studies :
    Computational modeling has been employed to predict the biological activity of various analogs. These studies aim to correlate structural features with observed biological effects, providing insights for future drug design efforts targeting specific pathogens .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the benzofurochromen core. For example:

  • Step 1: React 2,4,6-trichlorotriazine with substituted phenols under basic conditions (e.g., K₂CO₃ in acetone) to form intermediate triazine derivatives .
  • Step 2: Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. Optimize yield by controlling temperature (40–60°C) and solvent polarity (e.g., DMF for polar intermediates) .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic protons, methyl groups, and the acetic acid moiety. Anomalies in coupling constants may indicate tautomerism or impurities .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error. Fragmentation patterns validate the benzofurochromen backbone .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~2500–3500 cm⁻¹) .

Q. How can computational methods predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model HOMO/LUMO energies (B3LYP/6-31G* basis set). Compare with experimental UV-Vis spectra to validate electronic transitions .
  • Molecular Dynamics: Simulate solvation effects (e.g., in water or DMSO) to predict solubility and aggregation behavior .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic challenges for this compound?

Methodological Answer: For X-ray refinement:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize absorption errors.
  • Twinning: Apply the TWIN command in SHELXL to model twinned crystals. Use the Hooft parameter (|Y| > 0.3) to validate the twin law .
  • Displacement Parameters: Refine anisotropic ADPs for non-hydrogen atoms. Apply ISOR restraints if thermal motion exceeds 0.05 Ų .
  • Validation: Cross-check with WinGX/ORTEP for ellipsoid visualization and R1/wR2 convergence (<5% discrepancy) .

Q. How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Case Study: If DFT-predicted NMR shifts deviate from experimental values:
    • Re-optimize the geometry using solvent-specific PCM models.
    • Check for dynamic effects (e.g., temperature-dependent tautomerism) via variable-temperature NMR .
    • Validate crystal packing forces (via Hirshfeld surface analysis) that may distort electronic environments .

Q. What strategies enable comparative analysis with structural analogs?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., substituent variations at the 4-methyl or 2-oxo positions) and compare:
    • Biological Activity: Use enzyme inhibition assays (IC₅₀ values) to correlate substituent effects.
    • Thermal Stability: Perform DSC/TGA to assess melting points and decomposition pathways .
  • Crystallographic Comparison: Overlay CIF files (Mercury 4.0) to analyze bond-length distortions (>0.05 Å indicates steric strain) .

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